REACTION_CXSMILES
|
Br.N[C:3]1[C:4]([OH:12])=[C:5]([C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O.[Cu].C(Cl)(Cl)Cl>[OH:12][C:4]1[C:3]([I:22])=[CH:8][CH:7]=[CH:6][C:5]=1[C:9](=[O:11])[CH3:10] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
3'-amino-2'-hydroxyacetophenone hydrobromide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1C(=C(C=CC1)C(C)=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.783 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Copper
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0° C
|
Type
|
WAIT
|
Details
|
the mixture was left at 75° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After this time the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed with a 5% sodium thiosulfate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1I)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |